3-[(3-BROMOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
3-[(3-BROMOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-BROMOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl group. The process may involve the following steps:
Formation of the Pyrazole Ring: This can be achieved by the condensation of 1,3-diketones with hydrazines under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenylamine is reacted with a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-BROMOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(3-BROMOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-[(3-BROMOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used in the manufacture of fungicides and has a similar pyrazole core.
Hydrazine-coupled pyrazoles: These compounds exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
3-[(3-BROMOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to the presence of the bromophenyl group, which imparts specific electronic and steric properties. This uniqueness makes it suitable for specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[(3-bromophenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c1-16-6-9(12(18)19)10(15-16)11(17)14-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,14,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTIHPSDUFUIQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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